molecular formula C6H5BrN2O2 B1268468 4-Bromo-3-nitroaniline CAS No. 53324-38-2

4-Bromo-3-nitroaniline

Cat. No. B1268468
Key on ui cas rn: 53324-38-2
M. Wt: 217.02 g/mol
InChI Key: PITHQPMZWKZGRZ-UHFFFAOYSA-N
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Patent
US08354427B2

Procedure details

Conc. nitric acid (15.8 mL, 376.9 mmol) was added to a solution of 4-bromoaniline (40 g, 232.5 mmol) in H2SO4/CH2Cl2 (400 mL, 1:1, v/v) dropwise at 0° C. under an atmosphere of N2. The cooling bath was removed and the mixture was stirred at 20° C. until the starting material was consumed (about 1 h). The reaction mixture was poured onto water and neutralized with NaOH solution to pH=9 and extracted with DCM. The organic layer was dried, filtered and evaporated in vacuo to afford the crude product 4-bromo-3-nitro-aniline, which was used directly in the next step.
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
H2SO4 CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1>OS(O)(=O)=O.C(Cl)Cl>[Br:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][C:7]=1[N+:1]([O-:4])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
15.8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
H2SO4 CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise at 0° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
was consumed (about 1 h)
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto water and neutralized with NaOH solution to pH=9
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=C(C=C(N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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